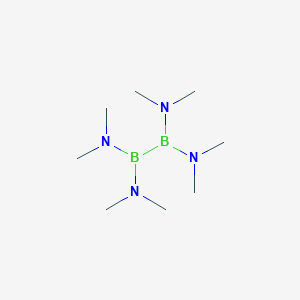

Tetrakis(dimethylamino)diboron

説明

特性

IUPAC Name |

N-[bis(dimethylamino)boranyl-(dimethylamino)boranyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H24B2N4/c1-11(2)9(12(3)4)10(13(5)6)14(7)8/h1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCDRSZVZMXKRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(B(N(C)C)N(C)C)(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24B2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167499 | |

| Record name | Diborane(4)tetramine, octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630-79-1 | |

| Record name | 1,1,2,2-Diborane(4)tetramine, N1,N1,N1′,N1′,N2,N2,N2′,N2′-octamethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1630-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrakis(dimethylamino)diborane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001630791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1630-79-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diborane(4)tetramine, octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(dimethylamino)diborane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EM4678PEX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis and Discovery of Tetrakis(dimethylamino)diboron: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis, discovery, and key applications of tetrakis(dimethylamino)diboron, B₂(NMe₂)₄. It is a critical reagent and precursor in modern organoboron chemistry. This document details the seminal synthetic procedures, presents key physical and spectroscopic data in a structured format, and outlines its utility in catalysis and as a precursor to other valuable diboron reagents. Experimental protocols for its synthesis and its use in palladium-catalyzed borylation reactions are provided, alongside visualizations of key chemical transformations to facilitate a deeper understanding of the underlying chemistry.

Introduction and Historical Context

The field of diboron chemistry was significantly advanced with the discovery of this compound. In 1954, Urry and co-workers first reported the formation of B₂(NMe₂)₄ from the reaction of diboron tetrachloride with dimethylamine, though at the time, only elemental analysis was provided as evidence.[1] A more practical and higher-yielding synthesis was later developed by Brotherton and co-workers in 1960, which established a foundational method for accessing this important compound.[1]

This compound has since become a cornerstone reagent in organoboron chemistry. Its primary significance lies in its role as a versatile precursor to a wide array of other diboron compounds, including tetrahydroxydiboron (B₂(OH)₄), bis(pinacolato)diboron (B₂pin₂), and bis(catecholato)diboron (B₂cat₂).[1] These reagents are extensively used in transition metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling reaction. Furthermore, B₂(NMe₂)₄ itself is a competent reagent for the palladium-catalyzed borylation of aryl and heteroaryl halides.

Physicochemical and Spectroscopic Data

This compound is a colorless, moisture-sensitive liquid. Its key physical and spectroscopic properties are summarized in the tables below for easy reference.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₂₄B₂N₄ | |

| Molecular Weight | 197.93 g/mol | |

| Appearance | Colorless liquid | |

| Melting Point | -33 °C | [2] |

| Boiling Point | 55-57 °C @ 2.5 mmHg | [2] |

| Density | 0.926 g/mL at 25 °C |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference |

| ¹H NMR | δ (ppm): 2.65 (s, 24H, N(CH₃)₂) | |

| ¹³C NMR | δ (ppm): 40.5 (N(CH₃)₂) | |

| ¹¹B NMR | δ (ppm): 42.0 | [3] |

| Infrared (IR) | Key absorptions (cm⁻¹): 2940, 1490, 1390, 1180, 1100 | |

| Mass Spectrometry (MS) | m/z: 198 (M⁺) |

Synthesis of this compound

The most reliable and widely cited method for the synthesis of this compound is the reductive coupling of a halobis(dimethylamino)borane, as developed by Brotherton and co-workers. The following is a detailed experimental protocol adapted from established literature procedures.[2]

Synthesis Workflow

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of Tetrakis(dimethylamino)diboron

Abstract

This compound (CAS No. 1630-79-1) is an organoboron compound with significant applications in organic synthesis and materials science.[1] Its utility as a precursor for other diboron reagents, such as bis(pinacolato)diboron, makes it a valuable tool for researchers.[2] This document provides a comprehensive overview of the core physical properties of this compound, details the experimental methodologies used for their determination, and presents this information in a structured format for easy reference.

Core Physical and Chemical Properties

This compound is a colorless to almost colorless, air and heat-sensitive liquid at room temperature.[3] Its chemical identity is defined by the molecular formula C₈H₂₄B₂N₄ and a molecular weight of approximately 197.93 g/mol .[4][5][6] The purity of commercially available this compound is typically specified as a minimum of 95.0% to 97%.[3][7]

Tabulated Physical Data

The following table summarizes the key quantitative physical properties of this compound as reported in the literature. Note that boiling point values can vary significantly with pressure.

| Property | Value | Notes | Source(s) |

| Molecular Formula | C₈H₂₄B₂N₄ | [1][6] | |

| Molecular Weight | 197.93 g/mol | [4][5][6] | |

| Appearance | Colorless to Almost Colorless Liquid | [3][4] | |

| Melting Point | -33 °C | (lit.) | [3][4][8][9] |

| Boiling Point | 55-57 °C | at 2.5 mmHg (lit.) | [8][9][10] |

| 87 °C | [3] | ||

| 213.6 °C | at 760 mmHg | [5] | |

| Density / Specific Gravity | 0.926 g/mL | at 25 °C (lit.) | [8][10] |

| 0.86 g/mL | Specific Gravity (20/20) | [3] | |

| 0.847 g/cm³ | [5] | ||

| Refractive Index (n20/D) | 1.4750 | (lit.) | [4][8][11] |

| 1.4680 to 1.4760 | at 20°C, 589 nm | [9] | |

| Flash Point | 83 °C | [3][5] | |

| Solubility | N/A in H₂O | Insoluble in water | [4] |

Structural Information and Spectrometry

The molecular structure of gaseous this compound has been determined by electron diffraction.[12] These studies indicate a fully staggered conformation with D₂ symmetry.[12] Key structural parameters include a B-B bond length of 176.2(1.1) pm and a B-N bond length of 140.8(3) pm.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for confirming the structure and purity of this compound.

-

¹H NMR: A predicted proton NMR spectrum in deuterated benzene (C₆D₆) shows a singlet at approximately δ 2.73 ppm, corresponding to the 24 equivalent protons of the methyl groups.[5]

-

¹¹B NMR: The chemical shift for boron is sensitive to its coordination and electronic environment. For tricoordinate boron compounds with nitrogen substituents, the resonance typically appears in a specific region, providing valuable structural confirmation.

Experimental Protocols and Methodologies

The determination of the physical properties listed above follows standardized laboratory procedures. The general workflow for characterizing a chemical compound like this compound is illustrated below.

Melting and Boiling Point Determination

-

Melting Point: The melting point of -33 °C suggests the use of a low-temperature apparatus.[3][4][8][9] A sample is cooled below its expected melting point and then slowly heated. The temperature range over which the solid sample transitions to a liquid is recorded. Given its air and moisture sensitivity, this procedure must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

-

Boiling Point: The boiling point is determined by distillation. For compounds that may decompose at atmospheric pressure, vacuum distillation is employed. The reported values at 2.5 mmHg indicate this is a standard method for this compound.[8][9][10] The temperature at which the liquid boils under a specific, reduced pressure is recorded.

NMR Spectroscopy Protocol

A general procedure for acquiring NMR spectra involves the following steps:

-

Sample Preparation: In a glovebox or under an inert atmosphere, a small, precise amount of this compound is dissolved in an appropriate deuterated solvent (e.g., C₆D₆, CDCl₃) within an NMR tube.

-

Data Acquisition: The sealed NMR tube is placed in the spectrometer. For ¹H and ¹³C spectra, standard acquisition parameters are used. For ¹¹B NMR, specific instrumental parameters are set to observe the boron nucleus.

-

Data Analysis: The resulting spectra are processed to identify chemical shifts (δ), coupling constants, and peak integrations, which are then compared to reference data to confirm the structure.

Mass Spectrometry (MS) Protocol

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer. Given its volatility, techniques like Electron Ionization (EI) or Chemical Ionization (CI) are suitable.

-

Ionization and Analysis: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak confirms the molecular weight of 197.93.[4][5][6]

Synthetic Utility

A key aspect of this compound's profile is its role as a versatile reagent in chemical synthesis. It is a common precursor for the synthesis of other important diboron compounds, most notably bis(pinacolato)diboron, which is widely used in Suzuki-Miyaura coupling reactions.[2]

Handling and Storage

Due to its sensitivity, this compound must be handled and stored with care.

-

Storage: It should be stored under an inert gas atmosphere (e.g., Argon) in a tightly sealed container.[3] Recommended storage temperatures are refrigerated, typically between 0-10°C or 2-8°C.[3]

-

Handling: All manipulations should be performed using standard air-free techniques (e.g., in a glovebox or using a Schlenk line) to prevent degradation from atmospheric moisture and oxygen. It is classified as a combustible liquid and can cause skin and serious eye irritation.[3]

References

- 1. nbinno.com [nbinno.com]

- 2. Bis(pinacolato)diboron | 73183-34-3 [chemicalbook.com]

- 3. This compound | 1630-79-1 | TCI AMERICA [tcichemicals.com]

- 4. americanelements.com [americanelements.com]

- 5. This compound, CAS No. 1630-79-1 - iChemical [ichemical.com]

- 6. chemscene.com [chemscene.com]

- 7. strem.com [strem.com]

- 8. This compound CAS#: 1630-79-1 [m.chemicalbook.com]

- 9. This compound, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 10. This compound | 1630-79-1 [chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. The molecular structures of gaseous tetrakis(dimethylamino)-diboron, B2(NMe2)4, and tetrakis(methoxy)diboron, B2(OMe)4, as determined by electron diffraction - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. sciforum.net [sciforum.net]

- 14. sciforum.net [sciforum.net]

An In-depth Technical Guide to the Spectroscopic Data of Tetrakis(dimethylamino)diboron

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(dimethylamino)diboron, with the chemical formula B₂(N(CH₃)₂)₄, is an organoboron compound that serves as a valuable reagent in organic synthesis and materials science.[1] A thorough understanding of its spectroscopic properties is essential for its correct identification, purity assessment, and for monitoring its reactions. This guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also presented.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent | Instrument Frequency | Reference |

| ¹H | 2.73 | singlet | C₆D₆ | 60 MHz | [2] |

| ¹¹B | ~34 | broad | Not Specified | Not Specified | [3] |

| ¹³C | Not available | Not available | Not available | Not available |

Note: The ¹H NMR data is a predicted value.[4] The ¹¹B NMR chemical shift is a general approximation for similar compounds and may vary.[3]

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

| ~2900 | C-H stretch | Strong | [5] |

| ~1450 | C-H bend | Medium | [5] |

| ~1350 | B-N stretch | Strong | [5] |

| ~1100 | C-N stretch | Medium | [5] |

Note: The IR spectrum was obtained from a solid film between salt plates.[5]

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment | Ionization Method | Reference |

| 198 | ~25 | [M]⁺ | Electron Ionization | |

| 154 | ~100 | [M - N(CH₃)₂]⁺ | Electron Ionization | |

| 110 | ~20 | [M - 2N(CH₃)₂]⁺ | Electron Ionization | |

| 44 | ~75 | [N(CH₃)₂]⁺ | Electron Ionization |

Note: The mass spectrum was obtained via electron ionization.

Experimental Protocols

Detailed experimental procedures are crucial for the accurate and reproducible acquisition of spectroscopic data. As this compound is sensitive to moisture and air, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

In a glovebox, dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., C₆D₆, CDCl₃).

-

Transfer the solution to a clean, dry NMR tube.

-

Seal the NMR tube with a tight-fitting cap and wrap with parafilm for extra security against air exposure.

¹H NMR Spectroscopy:

-

Instrument: A standard NMR spectrometer (e.g., Varian A-60, 60 MHz or higher).[2]

-

Parameters:

-

Acquire a one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

-

¹¹B NMR Spectroscopy:

-

Instrument: An NMR spectrometer equipped with a boron-observe probe.

-

Parameters:

-

Acquire a proton-decoupled ¹¹B spectrum.

-

Set the spectral width to encompass the chemical shift range for three-coordinate boron compounds (e.g., +100 to -100 ppm).

-

Use a sufficient number of scans.

-

An external reference, such as BF₃·OEt₂, is typically used for chemical shift calibration.

-

¹³C NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer with a carbon-observe probe.

-

Parameters:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Reference the spectrum to the deuterated solvent peak.

-

Infrared (IR) Spectroscopy

Sample Preparation (Solid Film):

-

In a glovebox, place a small drop of liquid this compound onto a KBr or NaCl salt plate.

-

Carefully place a second salt plate on top to create a thin film.

-

Secure the plates in the spectrometer's sample holder.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Record the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Acquire a background spectrum of the clean salt plates before running the sample.

-

Co-add a sufficient number of scans to achieve a high-quality spectrum.

-

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Method: Electron Ionization (EI) is a common method for this type of compound.

-

Procedure:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and stable).

-

The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Data Acquisition:

-

Instrument: A mass spectrometer capable of electron ionization (e.g., a quadrupole or time-of-flight analyzer).

-

Parameters:

-

Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 30-250).

-

The resulting mass spectrum will show the molecular ion peak and characteristic fragment ion peaks.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of this compound. The tabulated data, coupled with detailed experimental protocols, offers researchers and professionals in drug development and materials science the necessary information for the reliable identification and use of this important organoboron compound. The logical workflow presented further aids in structuring the analytical process for a comprehensive characterization. As with any air and moisture-sensitive compound, adherence to inert atmosphere techniques is paramount for obtaining high-quality spectroscopic data. Further research to obtain experimental ¹³C and UV-Vis spectroscopic data would provide an even more complete profile of this versatile reagent.

References

- 1. Cooperative activation of carbon–hydrogen bonds by heterobimetallic systems - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Diborane(4)tetramine, octamethyl- | C8H24B2N4 | CID 137125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. B–B bond activation and NHC ring-expansion reactions of diboron(4) compounds, and accurate molecular structures of B2(NMe2)4, B2eg2, B2neop2 and B2pin2 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the NMR and IR Spectra Interpretation of Tetrakis(dimethylamino)diboron

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(dimethylamino)diboron, B₂(N(CH₃)₂)₄, is a key reagent in modern organic synthesis, valued for its role in diboration reactions. A thorough understanding of its structural and electronic properties is crucial for its effective application. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound, offering a comprehensive reference for its characterization.

Molecular Structure

The molecular structure of this compound has been determined by gas-phase electron diffraction. The molecule adopts a staggered conformation with D₂ symmetry. Key structural parameters include a B-B bond length of approximately 176.2 pm and B-N bond lengths of about 140.8 pm. The nitrogen atoms are in a nearly planar environment, suggesting significant π-donation from the nitrogen lone pairs into the empty p-orbitals of the boron atoms. This electronic feature significantly influences the spectroscopic properties of the molecule.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

NMR Spectroscopy Data

| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

| ¹H | C₆D₆ | 2.73 | Singlet | -N(CH ₃)₂ |

| ¹³C | C₆D₆ | 41.5 | Singlet | -N(C H₃)₂ |

| ¹¹B | C₆D₆ | 43.0 | Singlet | B -B |

IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2900 | C-H stretching |

| ~1450 | C-H bending |

| ~1350 | B-N stretching |

| ~1100 | C-N stretching |

NMR Spectra Interpretation

The NMR spectra of this compound are relatively simple due to the high symmetry of the molecule.

¹H NMR Spectrum

The ¹H NMR spectrum is characterized by a single sharp singlet at approximately 2.73 ppm (when referenced in C₆D₆). This is because all 24 protons of the four dimethylamino groups are chemically and magnetically equivalent due to free rotation around the B-N and C-N bonds at room temperature.

¹³C NMR Spectrum

Similarly, the proton-decoupled ¹³C NMR spectrum displays a single resonance at around 41.5 ppm, corresponding to the eight equivalent methyl carbons.

¹¹B NMR Spectrum

The ¹¹B NMR spectrum shows a single, relatively broad signal at approximately 43.0 ppm. This chemical shift is characteristic of a three-coordinate boron atom bonded to nitrogen atoms. The broadness of the signal is due to the quadrupolar nature of the boron nucleus (¹¹B, I = 3/2).

IR Spectrum Interpretation

The IR spectrum of this compound provides valuable information about the functional groups present in the molecule.

-

C-H Stretching: The absorptions around 2900 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl groups.

-

C-H Bending: The peak at approximately 1450 cm⁻¹ corresponds to the bending vibrations of the C-H bonds.

-

B-N Stretching: A strong absorption band is observed around 1350 cm⁻¹. This is assigned to the B-N stretching vibration and its high frequency is indicative of a strong B-N bond with significant double bond character, arising from the pπ-pπ interaction between the nitrogen lone pair and the vacant p-orbital of boron.

-

C-N Stretching: The absorption around 1100 cm⁻¹ is attributed to the C-N stretching vibration.

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality NMR and IR spectra of the air- and moisture-sensitive compound this compound.

NMR Spectroscopy

Sample Preparation (under inert atmosphere):

-

In a glovebox, dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated benzene (C₆D₆). C₆D₆ is a suitable solvent as it is non-reactive and its residual proton signal does not overlap with the analyte signal.

-

Transfer the solution to a J. Young NMR tube.

-

Seal the NMR tube tightly before removing it from the glovebox.

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard single-pulse experiment is sufficient.

-

¹³C NMR: Acquire the spectrum on the same instrument using a standard proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.

-

¹¹B NMR: Use a spectrometer equipped with a broadband probe. Acquire the spectrum with proton decoupling. A boron-free quartz NMR tube is recommended to avoid background signals from borosilicate glass. Use BF₃·OEt₂ as an external reference.

FTIR Spectroscopy

Sample Preparation (under inert atmosphere):

-

For a neat liquid sample, in a glovebox or under a stream of inert gas, place a small drop of this compound between two dry KBr or NaCl salt plates.

-

Gently press the plates together to form a thin liquid film.

-

Immediately place the salt plates in a demountable cell holder.

Data Acquisition:

-

Record a background spectrum of the empty IR spectrometer.

-

Place the sample holder in the spectrometer's sample compartment.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

The data should be processed by subtracting the background spectrum.

Logical Relationships in Spectral Interpretation

The following diagram illustrates the logical workflow for interpreting the spectroscopic data of this compound.

Technical Guide: Tetrakis(dimethylamino)diboron (CAS 1630-79-1)

An In-depth Technical Guide on the Properties, Hazards, and Synthetic Applications of Tetrakis(dimethylamino)diboron.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS 1630-79-1), a key reagent in modern synthetic chemistry. The document details its chemical and physical properties, associated hazards, and safe handling procedures. Furthermore, it presents detailed experimental protocols for its synthesis and its application in the preparation of other valuable organoboron compounds. The guide also includes visualizations of key synthetic pathways to facilitate a deeper understanding of its chemical utility. While this compound is a cornerstone in organic synthesis, particularly in the formation of boron-carbon bonds, it is not typically associated with direct biological signaling pathways.

Chemical and Physical Properties

This compound, also known as tetrakis(dimethylamino)diborane, is an organoboron compound valued for its role as a precursor in various chemical syntheses.[1] It is a colorless liquid under standard conditions and is noted for its stability in dry air, a feature that distinguishes it from many other diboron compounds.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1630-79-1 | [3] |

| Molecular Formula | C₈H₂₄B₂N₄ | [4] |

| Molecular Weight | 197.93 g/mol | [4] |

| Appearance | Colorless liquid | [1][4] |

| Melting Point | -33 °C | [3][5] |

| Boiling Point | 55-57 °C at 2.5 mmHg; 87 °C (lit.) | [3][6] |

| Density | 0.926 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.4750 | [3] |

| Storage Temperature | 2-8 °C, under inert atmosphere |

Hazards and Safety Information

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. It is a combustible liquid and may cause skin and serious eye irritation.[7][8]

Table 2: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | Signal Word | Pictogram(s) | Reference(s) |

| Flammable Liquids | H225: Highly flammable liquid and vapour | Danger | 🔥 | |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | ❗ | [7] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | ❗ | [7] |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Danger | corrosive | |

| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child | Warning | 💀 | [6] |

| Hazardous to the Aquatic Environment (Chronic) | H412: Harmful to aquatic life with long lasting effects | - | - | [6] |

Handling and Storage Precautions:

-

Handle in a well-ventilated place, preferably a fume hood.[6]

-

Wear suitable protective clothing, including impervious gloves and safety goggles.[7]

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[6]

-

Avoid contact with skin and eyes.[6]

-

In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

Experimental Protocols

This compound is a versatile reagent, and its primary utility lies in its role as a precursor for other borylating agents and in the synthesis of complex heterocyclic systems.

Synthesis of this compound

The synthesis of this compound can be achieved through the coupling of a halobis(dimethylamino)borane, such as bromobis(dimethylamino)borane, using a reducing agent like highly dispersed molten sodium.[2] The precursor, bromobis(dimethylamino)borane, is synthesized from tris(dimethylamino)borane and boron tribromide.[9]

4.1.1 Synthesis of Bromobis(dimethylamino)borane [9]

-

Apparatus: A 2-L, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a dry ice-cooled reflux condenser connected to a nitrogen source is flushed with nitrogen.

-

Reaction Setup: The flask is charged with tris(dimethylamino)borane (92.7 g, 0.648 mol) and pentane (100 mL) and cooled to -40 °C using a dry ice-methanol bath.

-

Addition: A solution of boron tribromide (81.3 g, 0.324 mol) in pentane (80 mL) is added dropwise over 1.5 hours while maintaining the external bath temperature at -40 °C.

-

Workup: The cooling bath is removed, and the solution is stirred at room temperature for 30 minutes.

-

Purification: The product is isolated by distillation, affording bromobis(dimethylamino)borane as a colorless liquid (172.8 g, 99% yield), bp 56-58 °C (12 mmHg).

4.1.2 Synthesis of this compound [9]

-

Apparatus: A 500-mL, three-necked flask equipped with an airtight mechanical stirrer and a dropping funnel is used.

-

Reaction Setup: The flask is charged with sodium metal (15.0 g, 0.652 mol) and toluene (150 mL). The mixture is heated to reflux, and the sodium is dispersed into a fine suspension by vigorous stirring.

-

Addition: After cooling to room temperature, a solution of bromobis(dimethylamino)borane (91.8 g, 0.519 mol) in toluene (100 mL) is added dropwise over 2 hours. A deep-blue precipitate appears shortly after the addition begins.

-

Reaction Completion: The suspension is heated at reflux for an additional 2.5 hours.

-

Workup: The slurry is cooled to room temperature and filtered through a Celite pad. The flask and filter cake are rinsed with toluene.

-

Purification: The yellow filtrate is concentrated under reduced pressure, and the residual oil is distilled to give this compound as a colorless liquid (54 g, 72% yield), bp 92 °C (12 mmHg).

Synthesis of Bis(pinacolato)diboron from this compound[11]

-

Apparatus: A 2-L, three-necked flask fitted with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a nitrogen source is flushed with nitrogen.

-

Reaction Setup: To the flask are added this compound (53.7 g, 0.271 mol) and toluene (510 mL), followed by a solution of pinacol (64.4 g, 0.545 mol) in toluene (340 mL).

-

Addition: The flask is immersed in an ice-water bath, and a 5.4 M ethereal solution of hydrogen chloride (203 mL, 1.10 mol) is added dropwise over 2 hours.

-

Workup and Purification: The reaction mixture is then processed to yield bis(pinacolato)diboron, a widely used reagent in Suzuki-Miyaura cross-coupling reactions.

Heterocyclization of Polyamines with this compound[12]

This protocol describes a general procedure for the synthesis of novel diboron-containing tetraazatricyclanes.

-

Apparatus: A round-bottom flask mounted on a magnetic stirrer.

-

Reaction Setup: A solution of the corresponding polyamine (2.00 mmol) in ethanol (5 mL) is charged into the flask and cooled in an ice bath to 0 °C.

-

Addition: this compound (2.00 mmol) in ethanol (5 mL) is added to the cooled solution.

-

Reaction: The mixture is stirred at 0 °C for 2 hours and then left in the cold for 12 hours.

-

Isolation: The resulting precipitate is filtered off to isolate the pure product. For example, using triethylenetetraamine as the polyamine yields hexahydro-3H,6H-2a,5,6,8a-tetraaza-5a,8b-diboraacenaphthylene in 35% yield.

Visualizations of Chemical Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows involving this compound.

Caption: Synthetic pathway for this compound (CAS 1630-79-1).

Caption: Synthesis of Bis(pinacolato)diboron from this compound.

Caption: General workflow for heterocyclization of polyamines.

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | 1630-79-1 [chemicalbook.com]

- 4. americanelements.com [americanelements.com]

- 5. This compound | CAS#:1630-79-1 | Chemsrc [chemsrc.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. This compound | 1630-79-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Genesis of Diboron and Boron-Nitrogen Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational studies in diboron chemistry and the parallel emergence of boron-nitrogen (B-N) compounds. It focuses on the seminal experimental work that established the synthesis and fundamental properties of key molecules, offering detailed protocols, quantitative data, and visual representations of the core concepts for a comprehensive understanding of this critical area of inorganic chemistry.

Early Investigations into Diboron(4) Compounds: The Synthesis of Diboron Tetrachloride

The quest to understand and create compounds with boron-boron bonds was a significant challenge in early inorganic chemistry. A pivotal breakthrough was the synthesis of diboron tetrachloride (B₂Cl₄), a compound that served as a gateway to the broader field of diboron chemistry.

The Electrical Discharge Method: A Pioneering Approach

The first successful isolation of a compound containing a boron-boron single bond, diboron tetrachloride, was achieved through an innovative electrical discharge method. This technique involved passing an electrical discharge through boron trichloride (BCl₃) vapor at low pressure.

This protocol is based on the early work of Urry, Wartik, and Schlesinger, which refined the initial discoveries.

-

Apparatus: A specialized all-glass vacuum apparatus is required, capable of maintaining low pressures. The core of the apparatus is a discharge tube with two electrodes. Early experiments utilized mercury electrodes, where the mercury itself would be consumed in the reaction, or zinc electrodes. The discharge tube is connected to a series of cold traps for the fractional condensation and purification of the products. A high-voltage transformer is used to generate the electrical discharge.

-

Reagents:

-

Boron trichloride (BCl₃), purified by fractional distillation.

-

Mercury or Zinc for the electrodes.

-

-

Procedure:

-

The apparatus is thoroughly evacuated to a high vacuum.

-

Boron trichloride vapor is introduced into the discharge tube at a controlled low pressure.

-

A high-voltage electrical discharge is passed between the electrodes. This discharge provides the energy to break B-Cl bonds, generating BCl₂ radicals.

-

These highly reactive BCl₂ radicals then dimerize to form diboron tetrachloride (B₂Cl₄).

-

The product mixture, which includes unreacted BCl₃, B₂Cl₄, and other byproducts, is passed through a series of cold traps maintained at progressively lower temperatures.

-

Diboron tetrachloride, being less volatile than BCl₃, is selectively condensed in a trap, allowing for its separation and purification.

-

-

Reaction: 2 BCl₃(g) + 2 Hg(l) → B₂Cl₄(l) + Hg₂Cl₂(s) (with mercury electrodes)

-

Yield: Early syntheses were often low-yield, but optimizations of the electrical discharge method could produce several grams of diboron tetrachloride per day.

Structural and Physical Properties of Diboron Tetrachloride

The isolation of diboron tetrachloride allowed for the first characterization of a compound with a direct boron-boron bond.

| Property | Value |

| Chemical Formula | B₂Cl₄ |

| Molar Mass | 163.43 g/mol |

| Appearance | Colorless liquid |

| Melting Point | -92.6 °C |

| Boiling Point | 65.5 °C |

| B-B Bond Length | ~1.75 Å |

| B-Cl Bond Length | ~1.70 Å |

| Cl-B-Cl Bond Angle | ~120° |

The Dawn of Boron-Nitrogen Chemistry: The Synthesis of Borazine

Working in parallel with the exploration of diboron compounds, Alfred Stock's pioneering research into boron hydrides led to the discovery of a new class of B-N compounds. The most iconic of these is borazine (B₃N₃H₆), often referred to as "inorganic benzene" due to its isoelectronic and isostructural relationship with the aromatic hydrocarbon.

Stock and Pohland's Landmark Synthesis (1926)

The first synthesis of borazine was reported by Alfred Stock and Erich Pohland in 1926.[1] Their method involved the reaction of diborane (B₂H₆) with ammonia (NH₃).

This protocol is based on the seminal 1926 publication by Stock and Pohland.

-

Apparatus: The reaction was carried out in a sealed, thick-walled glass tube, often referred to as a "bomb tube," capable of withstanding high pressures and temperatures. A high-vacuum line was essential for the manipulation of the highly volatile and reactive gaseous starting materials.

-

Reagents:

-

Diborane (B₂H₆), prepared from the reaction of magnesium boride with acid.

-

Ammonia (NH₃), dried and purified.

-

-

Procedure:

-

A carefully measured 2:1 molar ratio of ammonia to diborane was condensed into the glass bomb tube at liquid air temperature.

-

The tube was sealed under vacuum.

-

The sealed tube was then heated in an oven to a temperature of 250-300 °C for a specific duration.

-

After cooling, the tube was opened on the vacuum line, and the volatile products were fractionally distilled through a series of cold traps to separate borazine from unreacted starting materials, hydrogen gas, and solid byproducts.

-

-

Reaction: 3 B₂H₆(g) + 6 NH₃(g) → 2 B₃N₃H₆(l) + 12 H₂(g)

-

Yield: The original synthesis reported a conversion of approximately 50%.[1]

The Structure of Borazine: "Inorganic Benzene"

Early structural studies, primarily using electron diffraction, confirmed the cyclic, planar structure of borazine, analogous to benzene.

| Property | Borazine (B₃N₃H₆) | Benzene (C₆H₆) |

| Molar Mass | 80.50 g/mol | 78.11 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Melting Point | -58 °C | 5.5 °C |

| Boiling Point | 55 °C | 80.1 °C |

| Bond Length (in ring) | B-N: ~1.44 Å | C-C: ~1.40 Å |

| Bond Angles (in ring) | ∠N-B-N ≈ 117°, ∠B-N-B ≈ 123° | ∠C-C-C = 120° |

The Evolving Understanding of Diborane's Structure

The elucidation of the structure of diborane (B₂H₆) itself was a major intellectual challenge in early inorganic chemistry and is central to understanding the reactivity that led to borazine.

Initially, an ethane-like structure was proposed, with a direct boron-boron bond. However, this could not account for boron's electron deficiency. Through a combination of electron diffraction studies and vibrational spectroscopy, the now-accepted bridged structure was established.

Comparative Vibrational Spectroscopy Data

Vibrational spectroscopy was crucial in distinguishing between the proposed structures of diborane and in characterizing the bonding in borazine. The presence of terminal and bridging B-H stretching frequencies in the infrared spectrum of diborane was key evidence for the bridged structure.

| Compound | Vibrational Mode | Frequency (cm⁻¹) |

| Diborane (B₂H₆) | B-H (terminal) stretch | ~2500-2600 |

| B-H (bridging) stretch | ~1600-2100 | |

| BH₂ deformation | ~970 | |

| Borazine (B₃N₃H₆) | N-H stretch | ~3450 |

| B-H stretch | ~2535 | |

| Ring breathing | ~920 |

Note: Frequencies are approximate and can vary based on the physical state (gas, liquid, solid) and isotopic substitution.

Conclusion

The early studies in diboron and boron-nitrogen chemistry, pioneered by chemists like Alfred Stock, laid the essential groundwork for a vast and diverse field of modern chemistry. The development of novel synthetic techniques, such as the electrical discharge method for diboron tetrachloride and the high-temperature synthesis of borazine, not only provided access to new classes of compounds but also challenged and expanded the fundamental understanding of chemical bonding. The quantitative data and experimental protocols from these foundational studies remain a cornerstone for researchers in inorganic synthesis, materials science, and drug development, demonstrating the enduring legacy of this pioneering era of chemical exploration.

References

A Technical Guide to the Thermal Stability and Decomposition of Tetrakis(dimethylamino)diboron

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(dimethylamino)diboron, B₂(NMe₂)₄, is a key organoboron compound with significant applications in organic synthesis and materials science. A thorough understanding of its thermal stability and decomposition pathways is crucial for its safe handling, storage, and utilization in various chemical processes. This technical guide provides a comprehensive overview of the current knowledge on the thermal behavior of this compound, including its decomposition products and proposed mechanisms. This document also outlines detailed experimental protocols for the characterization of its thermal properties, catering to researchers in both academic and industrial settings.

Introduction

This compound is a colorless, moisture-sensitive liquid with the chemical formula B₂(NMe₂)₄.[1] Its utility as a reagent stems from the presence of a boron-boron bond and its versatile reactivity. The thermal stability of this compound is a critical parameter that dictates its application in high-temperature reactions and its shelf-life under various storage conditions. The decomposition of this compound can lead to the formation of various boron-containing species, which may influence the outcome of a chemical transformation or the properties of a resulting material. This guide aims to consolidate the available data on the thermal properties of this compound and provide a practical framework for its investigation.

Thermal Stability and Decomposition Products

Early studies on the thermal behavior of this compound have established its relative stability compared to other diboron compounds. It has been reported to be stable upon heating for extended periods at 200°C, with 98% of the compound recovered after 24 hours. However, at higher temperatures, decomposition is observed.

Heating this compound in an evacuated glass tube at 300°C for 48 hours results in its significant degradation. The primary volatile decomposition products have been identified as bis-(dimethylamino)-borane ([(CH₃)₂N]₂BH) and tris-(dimethylamino)-borane (B[N(CH₃)₂]₃).[2] Methane has also been detected as a minor gaseous byproduct. A yellow-orange liquid residue is also formed during the decomposition process.

Quantitative Decomposition Data

The following table summarizes the quantitative data from the thermal decomposition of this compound at 300°C for 48 hours, as reported by Petterson and Brotherton (1962).

| Initial Compound | Mass (g) | Moles (mmol) | Decomposition Products | Mass (g) | Moles (mmol) | Yield (%) |

| This compound | 7.994 | 40.4 | Bis-(dimethylamino)-borane | 3.14 | 31.4 | 77.7 |

| Tris-(dimethylamino)-borane | 2.36 | 16.5 | 40.8 | |||

| Methane | 0.114 | 7.14 | 17.7 | |||

| Yellow-orange liquid residue | 2.07 | - | - |

Note: Yields are calculated based on the initial moles of this compound.

Proposed Decomposition Pathway

While a detailed mechanistic study using modern computational and analytical techniques is lacking in the recent literature, a plausible decomposition pathway can be proposed based on the identified products and the known chemistry of aminoboranes. The decomposition likely proceeds through a series of disproportionation and rearrangement reactions.

Caption: Proposed decomposition pathway of this compound.

Experimental Protocols

The investigation of the thermal stability and decomposition of air- and moisture-sensitive compounds like this compound requires specialized experimental techniques. The following protocols provide a general framework for such studies.

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

TGA-MS is a powerful technique to determine the thermal stability and identify the evolved gaseous decomposition products.

Caption: Experimental workflow for TGA-MS analysis.

Methodology:

-

Sample Preparation: Inside an inert atmosphere glovebox, accurately weigh 1-5 mg of this compound into a clean, dry alumina TGA crucible.

-

Instrument Setup:

-

Place the sample crucible in the TGA autosampler or manually load it onto the balance mechanism.

-

Purge the TGA furnace with a high-purity inert gas (e.g., argon or nitrogen) at a flow rate of 20-50 mL/min.

-

Heat the transfer line to the mass spectrometer to a temperature sufficient to prevent condensation of the evolved gases (typically 200-250°C).

-

-

TGA Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C) for a sufficient time to achieve a stable baseline.

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to the desired final temperature (e.g., 400°C).

-

-

MS Acquisition:

-

Set the mass spectrometer to scan a relevant mass-to-charge (m/z) range (e.g., 10-200 amu) to detect the expected decomposition products and any unexpected species.

-

-

Data Analysis:

-

Correlate the mass loss steps observed in the TGA curve with the ion currents of the corresponding m/z values from the MS data to identify the evolved gases at specific temperatures.

-

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures of thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Methodology:

-

Sample Preparation: Inside an inert atmosphere glovebox, hermetically seal a small amount (1-5 mg) of this compound in an aluminum or copper DSC pan. An empty, hermetically sealed pan should be used as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas.

-

DSC Program:

-

Equilibrate the sample at a low temperature (e.g., -50°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected decomposition range.

-

-

Data Analysis: Analyze the resulting heat flow curve to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a technique used to analyze the volatile and semi-volatile products of thermal decomposition with high resolution and sensitivity.

Caption: Logical flow of Pyrolysis-GC-MS analysis.

Methodology:

-

Sample Preparation: A small aliquot of this compound is loaded into a pyrolysis sample tube or onto a filament under an inert atmosphere.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature in the pyrolyzer, which is interfaced with the GC inlet. The heating is performed in an inert gas stream.

-

GC Separation: The volatile decomposition products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated components are introduced into the mass spectrometer for identification based on their mass spectra.

Conclusion

The thermal stability of this compound is a critical consideration for its practical application. While historical data provides a fundamental understanding of its decomposition at elevated temperatures, there is a clear need for further investigation using modern analytical techniques. The experimental protocols outlined in this guide provide a framework for researchers to conduct detailed studies on the thermal behavior of this and related organoboron compounds. A more in-depth understanding of the decomposition mechanisms will enable the development of safer handling procedures and the design of novel synthetic methodologies that leverage the unique reactivity of this compound.

References

The Precarious Nature of the B-N Bond: An In-depth Technical Guide to the Moisture Sensitivity of Aminoboranes

For Immediate Release

A comprehensive whitepaper offering a deep dive into the hydrolytic instability of aminoboranes, providing critical insights for researchers, scientists, and professionals in drug development. This guide elucidates the mechanisms of degradation, factors influencing stability, and robust experimental protocols for handling and analysis.

The dative bond between nitrogen and boron in aminoboranes, while synthetically versatile, imparts a significant susceptibility to moisture. This inherent reactivity presents a considerable challenge in the storage, handling, and application of this important class of compounds. Understanding the kinetics and mechanisms of aminoborane hydrolysis is paramount for ensuring the integrity of research and the successful development of novel therapeutics and materials. This technical guide provides a thorough examination of the moisture sensitivity of aminoboranes, compiling critical data and methodologies for the scientific community.

The Inevitable Reaction: Hydrolysis of Aminoboranes

Aminoboranes react with water in a process known as hydrolysis, leading to the cleavage of the B-N bond and the formation of the corresponding amine, boric acid, and hydrogen gas. This reaction is often catalyzed by acid and can proceed through several proposed mechanisms, the prevalence of which is influenced by the substitution on the amine and the reaction conditions.

The general hydrolysis reaction can be represented as:

R₃N·BH₃ + 3H₂O → R₃N + B(OH)₃ + 3H₂

This degradation pathway not only consumes the active aminoborane but also introduces byproducts that can complicate reaction mixtures and biological assays.

Mechanisms of Hydrolysis: A Tale of Two Bonds

The precise mechanism of aminoborane hydrolysis is a subject of ongoing investigation, with evidence supporting multiple pathways. The dominant mechanism can be influenced by factors such as the electronic and steric nature of the substituents on the nitrogen atom and the pH of the medium.

Nucleophilic Substitution (Sₙ2) Pathway

One of the commonly proposed mechanisms is a bimolecular nucleophilic substitution (Sₙ2) reaction.[1] In this pathway, a water molecule acts as a nucleophile, attacking the electrophilic boron center. This attack occurs concurrently with the cleavage of the dative B-N bond.[1] The reaction proceeds through a series of steps involving the sequential replacement of hydride ions on the boron atom with hydroxyl groups.[1]

Figure 1: Simplified Sₙ2 Hydrolysis Pathway of Aminoboranes.

Proton-Activation Pathway

Under acidic conditions, a proton-activation mechanism is often favored.[2] In this scenario, the initial step involves the protonation of the aminoborane, which can occur at either the nitrogen or, more likely, one of the B-H hydrides. This protonation weakens the B-N or B-H bonds, facilitating the subsequent attack by water and the release of hydrogen. The rate-determining step in this pathway can be the cleavage of the O-H bond in water or the concerted cleavage of B-H and N-H bonds.[1]

Figure 2: Generalized Proton-Activation Pathway for Aminoborane Hydrolysis.

Factors Influencing the Rate of Hydrolysis

The stability of aminoboranes in the presence of moisture is not uniform and is significantly influenced by several key factors.

-

Steric Hindrance: Increasing the steric bulk of the substituents on the nitrogen atom generally decreases the rate of hydrolysis.[3] This is attributed to the increased difficulty for a water molecule to approach the boron center for a nucleophilic attack.

-

Electronic Effects: The electronic properties of the amine substituent also play a role. Electron-donating groups on the amine can increase the electron density on the boron atom, making it less electrophilic and thus less susceptible to nucleophilic attack.

-

pH: The hydrolysis of aminoboranes is markedly accelerated in acidic conditions.[4] The catalytic effect of protons is a key consideration in experimental design and storage. Conversely, in neutral or slightly basic conditions, the rate of hydrolysis is significantly slower.

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Storing aminoboranes at lower temperatures can help to mitigate degradation.

-

Catalysts: Certain transition metals are known to catalyze the hydrolysis of aminoboranes, a property that is exploited in the context of hydrogen storage but is a concern for the stability of these compounds in other applications.[1]

Quantitative Analysis of Hydrolysis Rates

The rate of hydrolysis can be quantified to compare the relative stability of different aminoboranes. The following tables summarize available kinetic data.

Table 1: Relative Rates of Acid-Catalyzed Hydrolysis of Various Aminoboranes at 25 °C [3]

| Aminoborane | Relative Rate |

| Ammonia Borane (H₃N·BH₃) | 1.00 |

| Methylamine Borane (CH₃NH₂·BH₃) | 0.10 |

| Dimethylamine Borane ((CH₃)₂NH·BH₃) | 0.01 |

| Trimethylamine Borane ((CH₃)₃N·BH₃) | 0.001 |

Table 2: Activation Energies for Catalyzed Hydrolysis of Ammonia Borane [5]

| Catalyst | Activation Energy (Ea) (kJ/mol) |

| Ru/C | 33-63 |

| Rh/C | 40 |

| Pt/C | 46 |

| Pd/C | 53 |

Experimental Protocols for Handling and Analysis

Given their sensitivity to moisture, stringent handling and analytical procedures are required when working with aminoboranes.

Handling and Storage of Moisture-Sensitive Aminoboranes

-

Inert Atmosphere: All manipulations of solid aminoboranes should be performed under an inert atmosphere, such as in a glovebox with low oxygen and moisture levels (<1 ppm).[3] For solution-based work, Schlenk line techniques are essential.

-

Dry Glassware and Solvents: All glassware must be rigorously dried in an oven or by flame-drying under vacuum immediately before use. Anhydrous solvents, preferably freshly distilled from an appropriate drying agent, should be used.

-

Storage: Aminoboranes should be stored in tightly sealed containers, preferably under an inert atmosphere, in a cool and dark place. For highly sensitive compounds, storage within a glovebox is recommended.

Figure 3: Experimental Workflow for Handling Moisture-Sensitive Aminoboranes.

Monitoring Hydrolysis by ¹¹B NMR Spectroscopy

¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the hydrolysis of aminoboranes. The chemical shift of the boron nucleus is highly sensitive to its chemical environment.

-

Aminoboranes: Typically exhibit a characteristic quartet in the proton-coupled ¹¹B NMR spectrum in the range of -5 to -30 ppm.

-

Boric Acid: The final hydrolysis product, boric acid (B(OH)₃), appears as a sharp singlet at approximately +19 ppm in aqueous solutions.

-

Intermediates: Partially hydrolyzed intermediates, such as aminoborane-dihydroxyborane adducts, may be observed at intermediate chemical shifts.

Experimental Protocol for ¹¹B NMR Analysis:

-

Sample Preparation: In a glovebox, accurately weigh the aminoborane sample into an NMR tube.

-

Solvent Addition: Using a gas-tight syringe, add the deuterated solvent (e.g., D₂O or a dry organic solvent with a known amount of added water) to the NMR tube.

-

Sealing: Cap the NMR tube securely. For long-term experiments, flame-sealing the NMR tube is recommended to prevent moisture ingress.

-

Data Acquisition: Acquire ¹¹B NMR spectra at regular time intervals to monitor the disappearance of the aminoborane signal and the appearance of the boric acid signal.

-

Quantification: The relative integrals of the aminoborane and boric acid peaks can be used to quantify the extent of hydrolysis over time.

Gasometric Analysis of Hydrogen Evolution

The hydrolysis of aminoboranes produces a stoichiometric amount of hydrogen gas, which can be measured to determine the reaction kinetics.

Experimental Protocol for Gasometric Analysis:

-

Apparatus Setup: Assemble a gas burette system connected to a reaction flask. The system should be leak-tight.

-

Reagent Preparation: In a glovebox, prepare a solution of the aminoborane in a dry, inert solvent.

-

Reaction Initiation: Place a known volume of water or an aqueous acidic solution in the reaction flask. Inject a known amount of the aminoborane solution into the reaction flask while stirring.

-

Data Collection: Record the volume of hydrogen gas evolved over time using the gas burette.

-

Data Analysis: Plot the volume of hydrogen evolved versus time to determine the initial rate of hydrolysis.

Figure 4: Experimental Workflow for Gasometric Analysis of Aminoborane Hydrolysis.

Conclusion

The moisture sensitivity of aminoboranes is a critical consideration for their successful application in research and development. A thorough understanding of the mechanisms of hydrolysis, the factors that influence stability, and the implementation of rigorous handling and analytical protocols are essential. By adhering to the principles and procedures outlined in this guide, researchers can minimize the impact of hydrolytic degradation, ensuring the reliability and reproducibility of their work with this versatile class of compounds. This whitepaper serves as a vital resource for navigating the challenges associated with the inherent moisture sensitivity of aminoboranes.

References

- 1. A Review on Catalytic Hydrolysis of Ammonia Borane for Hydrogen Production [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Behavior and kinetic of hydrolysis of amine boranes in acid media employed in chemical vapor generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Boron-Boron Bond in Aminodiborons: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diboron compounds, particularly those featuring amino substituents, are a cornerstone of modern synthetic chemistry. The reactivity of the boron-boron (B-B) sigma bond is central to their utility, enabling a diverse range of chemical transformations crucial for the synthesis of complex molecules, including active pharmaceutical ingredients. This technical guide provides an in-depth analysis of the structure, bonding, and reactivity of the B-B bond in aminodiborons. It summarizes key quantitative data, details experimental protocols for pivotal reactions, and visualizes reaction pathways to offer a comprehensive resource for professionals in chemical research and drug development.

Introduction to Aminodiborons

Diboron(4) compounds are characterized by a single bond between two boron atoms. When these boron centers are substituted with amino groups (-NR₂), the resulting aminodiborons, such as the archetypal tetrakis(dimethylamino)diboron (B₂(NMe₂)₄), exhibit unique stability and reactivity profiles. The nitrogen atoms, through π-donation into the vacant p-orbitals of the boron atoms, modulate the electronic properties of the B-B bond. This electronic interplay makes B₂(NMe₂)₄ a versatile and stable precursor for the synthesis of other valuable diboron reagents, such as bis(pinacolato)diboron (B₂pin₂).[1][2] Understanding the factors that govern the cleavage of the B-B bond is paramount to harnessing the full synthetic potential of this class of compounds.

Structure and Bonding of the B-B Bond

The nature of the substituents on the boron atoms significantly influences the length and strength of the B-B bond. In aminodiborons, the electron-donating amino groups affect the bond parameters compared to other diboron(4) derivatives.

Quantitative Data: B-B Bond Lengths

The B-B bond length is a critical parameter for understanding its reactivity. Below is a comparison of B-B bond lengths in various diboron(4) compounds.

| Compound | Formula | B-B Bond Length (pm) | Method | Reference |

| This compound (gas) | B₂(NMe₂)₄ | 176.2 (±1.1) | Electron Diffraction | [3] |

| Tetrakis(methoxy)diboron (gas) | B₂(OMe)₄ | 172.0 (±0.6) | Electron Diffraction | [3] |

Thermodynamic Stability: B-B Bond Dissociation Enthalpy

The Bond Dissociation Enthalpy (BDE) is the standard enthalpy change associated with the homolytic cleavage of a bond, providing a direct measure of its strength.[4] For the B-B bond in an aminodiboron, this process involves the formation of two aminoboryl radicals:

(R₂N)₂B–B(NR₂)₂ → 2 •B(NR₂)₂

Methodology for BDE Calculation

The BDE is typically calculated using quantum chemical methods, such as Density Functional Theory (DFT). The process involves:

-

Geometry Optimization: The ground-state geometries of the parent aminodiboron molecule and the resulting aminoboryl radical fragment are optimized.

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm the structures are true minima on the potential energy surface and to obtain thermal corrections.

-

Enthalpy Calculation: The total enthalpies (including electronic energy and thermal corrections) of the molecule and the two radical fragments are calculated at a standard temperature (usually 298.15 K).[5]

The BDE is then calculated as: BDE = 2 * H(radical) - H(molecule) [5]

This computational approach allows for a systematic investigation of how different amino substituents influence the intrinsic strength of the boron-boron bond.[6][7]

Reactivity and B-B Bond Cleavage Pathways

The B-B bond in aminodiborons is susceptible to cleavage by a variety of reagents, proceeding through several distinct mechanisms. These reactions are fundamental to the role of aminodiborons as borylating agents.

Transamination and Substitution Reactions

The reaction of aminodiborons with protic reagents like alcohols, diols, or other amines, often under acidic conditions, leads to the cleavage of the B-B bond and substitution of the amino groups. This is a primary method for synthesizing other important diboron reagents from the common B₂(NMe₂)₄ precursor.[2][8] For example, reaction with polyamines can lead to the formation of novel polyheterocyclic systems containing two boron atoms.[1]

Insertion Reactions

Organic azides react with aminodiborons to yield products resulting from the formal insertion of a nitrene (:NR) into the B-B bond.[9] This reaction proceeds with the loss of dinitrogen (N₂) and is a kinetically favored process for forming B-N-B linkages.[10][11]

Oxidative Addition and Halogenation

Electrophilic reagents, such as halogens (Cl₂, Br₂), can oxidatively cleave the B-B bond. This reaction results in the formation of two equivalents of a halobis(amino)borane, X-B(NR₂)₂. This reactivity highlights the electron-rich nature of the B-B σ-bond.

Reactions with Lewis Bases

Strong Lewis bases, such as N-heterocyclic carbenes (NHCs), can interact with aminodiborons, leading to B-B bond activation and, in some cases, cleavage.[12] This can result in the formation of Lewis acid-base adducts or more complex ring-expanded products, demonstrating that B-B bond cleavage can be triggered without any metal catalysts, even at low temperatures.[12]

Experimental Protocols

Detailed and reliable experimental procedures are critical for reproducible research. The following protocols provide methodologies for the synthesis and reaction of a key aminodiboron.

Protocol 1: Synthesis of Heterocyclic Systems from Tetrakis(dimethylamino)diborane

This protocol is adapted from a general procedure for the heterocyclization of polyamines with B₂(NMe₂)₄.[1]

Objective: To synthesize a novel diboron-containing tetraazatricyclane.

Materials:

-

Triethylenetetraamine (or other suitable polyamine)

-

Tetrakis(dimethylamino)diborane (B₂(NMe₂)₄)

-

Ethanol (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the polyamine (1.0 eq) in anhydrous ethanol.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of tetrakis(dimethylamino)diborane (1.0 eq) in anhydrous ethanol.

-

Add the B₂(NMe₂)₄ solution dropwise to the cooled, stirring polyamine solution.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Allow the mixture to stand at low temperature (e.g., in a refrigerator) for 12 hours to facilitate precipitation.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with a small amount of cold ethanol and dry under vacuum to yield the pure product.

Protocol 2: General Procedure for B-B Bond Cleavage via Acidolysis

This protocol describes a general method for the cleavage of the B-B bond in aminodiborons to form other diboron derivatives, such as diboron diolates, using an acid catalyst.[2]

Objective: To prepare a diboron diolate from a tetrakis(dialkylamino)diboron precursor.

Materials:

-

Tetrakis(dialkylamino)diboron (e.g., B₂(NMe₂)₄)

-

Diol (e.g., pinacol)

-

Anhydrous diethyl ether (Et₂O)

-

Dry hydrogen chloride (HCl) solution in Et₂O

-

Schlenk flask or three-necked flask

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Low-temperature bath (e.g., acetone/dry ice)

-

Filtration apparatus for air-sensitive compounds (e.g., Schlenk filter)

Procedure:

-

Set up a flame-dried Schlenk or three-necked flask under a positive pressure of an inert gas (N₂ or Ar).

-

Charge the flask with the tetrakis(dialkylamino)diboron (1.0 eq) and the diol (2.0 eq) dissolved in anhydrous diethyl ether.

-

Cool the stirring solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a dry solution of HCl in Et₂O (4.0 eq) dropwise via a dropping funnel over 1-2 hours. A white precipitate of the dialkylammonium hydrochloride salt will form.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-12 hours.

-

Filter the mixture under inert atmosphere to remove the ammonium salt precipitate.

-

Wash the precipitate with anhydrous Et₂O.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude diboron diolate.

-

The product can be further purified by distillation, sublimation, or recrystallization as required.

Conclusion and Outlook

The boron-boron bond in aminodiborons is a synthetically versatile functional group. Its reactivity is finely tuned by the electronic properties of the amino substituents, allowing for controlled cleavage under a variety of conditions. From serving as stable precursors for widely used borylation reagents to participating in complex heterocycle formations, the chemistry of the aminodiboron B-B bond continues to be a rich area of investigation. Future research, particularly in asymmetric catalysis and the development of novel boron-containing materials, will undoubtedly rely on a fundamental understanding of the principles outlined in this guide. The continued development of computational tools to predict B-B bond reactivity will further accelerate innovation in this field, enabling the rational design of new reagents and catalysts for challenges in organic synthesis and drug development.

References

- 1. sciforum.net [sciforum.net]

- 2. Simple and Green Preparation of Tetraalkoxydiborons and Diboron Diolates from Tetrahydroxydiboron - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. Electrochemical Cleavage of the Carbon-Boron Bond in p-Acetamidophenylboronic Acid at Neutral pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. B–B bond activation and NHC ring-expansion reactions of diboron(4) compounds, and accurate molecular structures of B2(NMe2)4, B2eg2, B2neop2 and B2pin2 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Unveiling the Electronic Landscape of Tetrakis(dimethylamino)diboron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(dimethylamino)diboron, B₂(NMe₂)₄, is an organoboron compound that has garnered significant interest in synthetic chemistry due to its unique structural features and reactivity. As a stable derivative of diboron(4), it serves as a valuable precursor for the synthesis of various boron-containing molecules. Understanding the electronic properties of this compound is crucial for predicting its reactivity, stability, and potential applications in areas such as materials science and drug development. This technical guide provides a comprehensive overview of the core electronic properties of this compound, integrating available experimental data and theoretical insights.

Molecular Structure and Bonding

The molecular geometry of this compound in the gas phase has been accurately determined by electron diffraction studies.[1][2] The molecule adopts a staggered conformation with D₂ symmetry. The key structural parameters are summarized in the table below.

| Parameter | Value |

| B-B bond length (rₐ) | 176.2 (1.1) pm |

| B-N bond length (rₐ) | 140.8 (3) pm |

| N-B-B-N dihedral angle | 90.0 (1.1)° |

| N-B-N bond angle | 124.0 (5)° |

| B-B-N-C torsion angle | 19.7 (1.1)° |

The B-B bond length is consistent with a single bond, and the planar geometry around the nitrogen atoms suggests significant π-donation from the nitrogen lone pairs into the vacant p-orbitals of the boron atoms. This pπ-pπ interaction is a key feature of the electronic structure of aminoboranes and influences the compound's reactivity.

Electronic Properties

Detailed experimental and computational data on the electronic properties of this compound are not extensively available in the public domain. However, based on the known reactivity and structural features, some key aspects can be inferred and are areas for further investigation.

Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are largely governed by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining chemical reactivity, kinetic stability, and the electronic absorption properties of the molecule. To date, no specific experimental or computational values for the HOMO-LUMO gap of this compound have been reported in the literature.

A qualitative molecular orbital diagram can be conceptualized based on the interaction of the frontier orbitals of the two B(NMe₂)₂ fragments. The HOMO is expected to be a π-type orbital with significant contribution from the nitrogen lone pairs, while the LUMO is likely to be a σ*-type orbital associated with the B-B bond.

Caption: A simplified qualitative molecular orbital diagram for this compound.

Ionization Potential and Electron Affinity

The ionization potential (IP) is the minimum energy required to remove an electron from the molecule, and it is related to the energy of the HOMO. The electron affinity (EA) is the energy released when an electron is added to the molecule, and it is related to the energy of the LUMO. There is currently no publicly available experimental or calculated data for the ionization potential or electron affinity of this compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reductive coupling of a chlorobis(dialkylamino)borane.[3]

Materials:

-

Chlorobis(dimethylamino)borane (BCl(NMe₂)₂)

-

Sodium metal

-

Anhydrous solvent (e.g., toluene or xylene)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

A reaction flask equipped with a reflux condenser, a mechanical stirrer, and an inert gas inlet is charged with sodium metal dispersion in the anhydrous solvent.

-

Chlorobis(dimethylamino)borane is added dropwise to the stirred suspension at a controlled temperature.

-

The reaction mixture is then heated to reflux for several hours to ensure complete reaction.

-

After cooling to room temperature, the reaction mixture is filtered under an inert atmosphere to remove the sodium chloride byproduct and any unreacted sodium.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is then purified by distillation under reduced pressure to yield pure this compound as a colorless liquid.

Caption: Workflow for the synthesis of this compound.

Characterization of Electronic Properties: Proposed Methodologies